4-Chloro-2-fluoro-6-methoxybenzoic acid

Description

BenchChem offers high-quality 4-Chloro-2-fluoro-6-methoxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-fluoro-6-methoxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO3/c1-13-6-3-4(9)2-5(10)7(6)8(11)12/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZRFRKBYNNGKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694626 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082042-25-8 | |

| Record name | 4-Chloro-2-fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive overview of a robust and regioselective synthetic route to 4-Chloro-2-fluoro-6-methoxybenzoic acid, a valuable substituted aromatic intermediate in the development of novel pharmaceutical and agrochemical agents. The core of this synthesis is a Directed ortho-Metalation (DoM) strategy, a powerful tool for the functionalization of aromatic rings. This document will delve into the mechanistic underpinnings of this approach, provide detailed, field-tested experimental protocols, and present relevant analytical data for the characterization of the precursor and the final product. The information is tailored for researchers, scientists, and professionals in drug development, offering insights into the practical execution and optimization of this synthetic sequence.

Introduction: Strategic Importance and Synthetic Challenges

Substituted benzoic acids are privileged scaffolds in medicinal chemistry and materials science. The specific substitution pattern of 4-Chloro-2-fluoro-6-methoxybenzoic acid, with its unique combination of halo, fluoro, and methoxy groups, presents a synthetically challenging yet highly desirable target. The precise arrangement of these functional groups can significantly influence the molecule's physicochemical properties and biological activity.

Traditional electrophilic aromatic substitution reactions on a substituted benzene ring would likely lead to a mixture of regioisomers, making the isolation of the desired product difficult and inefficient. Therefore, a more strategic and regioselective approach is required. Directed ortho-Metalation (DoM) offers an elegant solution to this challenge by utilizing a directing group to activate a specific ortho position for deprotonation and subsequent functionalization.[1][2]

This guide will focus on a two-step synthesis commencing with the commercially available precursor, 3-chloro-5-fluoroanisole. The core transformation involves the ortho-lithiation of this precursor, directed by the methoxy group, followed by carboxylation with carbon dioxide to yield the target benzoic acid.

The Synthetic Blueprint: A Directed ortho-Metalation Approach

The chosen synthetic strategy hinges on the powerful and highly regioselective Directed ortho-Metalation (DoM) reaction. The methoxy group in the starting material, 3-chloro-5-fluoroanisole, serves as an efficient directing metalation group (DMG).[2][3]

The Role of the Directing Group and the Lithiation Step

The DoM reaction is initiated by the coordination of a strong organolithium base, typically n-butyllithium (n-BuLi), to the Lewis basic oxygen atom of the methoxy group.[4] This coordination brings the alkyl base into close proximity to the ortho protons of the aromatic ring, facilitating the abstraction of a proton from the sterically most accessible and electronically activated position. In the case of 3-chloro-5-fluoroanisole, the C2 position is preferentially deprotonated to form a highly reactive aryllithium intermediate.

Carboxylation: Quenching the Aryllithium Intermediate

The newly formed aryllithium species is a potent nucleophile. The introduction of an electrophile, in this case, carbon dioxide (in the form of dry ice), leads to a nucleophilic attack of the carbanion on the electrophilic carbon of CO2.[5] This step forms a lithium carboxylate salt.

Aqueous Work-up and Product Isolation

The final step involves an acidic aqueous work-up. The lithium carboxylate salt is protonated by the acid to yield the desired 4-Chloro-2-fluoro-6-methoxybenzoic acid, which typically precipitates from the aqueous solution and can be isolated by filtration.

The overall synthetic transformation is depicted in the workflow diagram below.

Sources

An In-depth Technical Guide to 4-Chloro-2-fluoro-6-methoxybenzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-6-methoxybenzoic acid, a polysubstituted aromatic carboxylic acid, represents a molecule of significant interest in the landscape of modern medicinal chemistry and drug discovery. Its unique structural arrangement, featuring a chlorine atom, a fluorine atom, and a methoxy group strategically positioned on a benzoic acid scaffold, endows it with a nuanced profile of reactivity and potential for biological activity. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, physicochemical properties, and prospective applications in the development of novel therapeutics. The strategic incorporation of halogen atoms and a methoxy group is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties, making a thorough understanding of this compound particularly valuable for researchers in the field.

Core Compound Identity

-

Chemical Name: 4-Chloro-2-fluoro-6-methoxybenzoic acid

-

Molecular Formula: C₈H₆ClFO₃

-

Molecular Weight: 204.58 g/mol

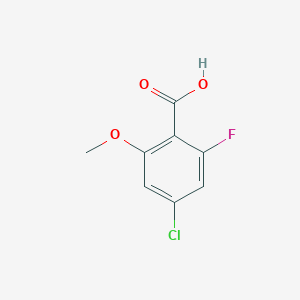

Chemical Structure

Caption: 2D Structure of 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Synthesis and Elucidation

While specific, detailed experimental protocols for the synthesis of 4-Chloro-2-fluoro-6-methoxybenzoic acid are not abundantly available in peer-reviewed literature, its structure suggests plausible synthetic routes derived from established organic chemistry principles. The synthesis would likely involve a multi-step process starting from a more readily available substituted benzene derivative.

A potential synthetic pathway could be conceptualized as follows:

Caption: A conceptual synthetic workflow for 4-Chloro-2-fluoro-6-methoxybenzoic acid.

This proposed pathway is based on common transformations in organic synthesis. For instance, the synthesis of related compounds like 4-amino-5-chloro-2-methoxybenzoic acid has been achieved through steps including methylation, chlorination with N-chlorosuccinimide (NCS), and subsequent hydrolysis and acidification[3]. Similarly, the synthesis of other substituted benzoic acids often involves the oxidation of a corresponding toluene or benzaldehyde precursor[4][5].

Physicochemical and Spectroscopic Properties

The physicochemical properties of 4-Chloro-2-fluoro-6-methoxybenzoic acid are influenced by its constituent functional groups. The presence of the carboxylic acid group suggests it is a solid at room temperature with acidic properties. The halogen atoms and the methoxy group will impact its polarity, solubility, and electronic distribution.

| Property | Value | Source |

| Molecular Weight | 204.58 g/mol | Calculated |

| Appearance | Predicted to be a solid | Inferred |

| Solubility | Likely soluble in polar organic solvents | Inferred |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would display complex splitting patterns due to the coupling between the remaining aromatic protons and the fluorine atom. The methoxy group would appear as a sharp singlet, and the carboxylic acid proton would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would reveal signals for each of the eight unique carbon atoms in the molecule. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the electron-donating effect of the methoxy group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the molecular ion peak).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption would be observed around 1700 cm⁻¹. Additionally, C-O stretching for the ether and carboxylic acid, as well as C-Cl and C-F stretching vibrations, would be present in the fingerprint region.

Reactivity and Potential Applications in Drug Discovery

The chemical reactivity of 4-Chloro-2-fluoro-6-methoxybenzoic acid is centered around the carboxylic acid group, which can undergo typical reactions such as esterification, amidation, and reduction. The aromatic ring, being substituted with both electron-withdrawing (chloro and fluoro) and electron-donating (methoxy) groups, can participate in electrophilic aromatic substitution reactions, with the directing effects of the substituents influencing the position of further substitution.

In the context of drug discovery, substituted benzoic acids are a common scaffold in a wide array of therapeutic agents.[9] The specific combination of substituents in 4-Chloro-2-fluoro-6-methoxybenzoic acid offers several potential advantages:

-

Modulation of Physicochemical Properties: The chlorine and fluorine atoms can enhance metabolic stability and membrane permeability. The methoxy group can also influence solubility and metabolic pathways.

-

Bioisosteric Replacement: The fluoro and chloro groups can act as bioisosteres for other functional groups, allowing for the fine-tuning of a molecule's interaction with its biological target.

-

Scaffold for Library Synthesis: This compound can serve as a valuable building block for the synthesis of compound libraries for high-throughput screening in drug discovery programs. For instance, 2-chloro-6-fluorobenzaldehyde, a related compound, is a key intermediate in the synthesis of penicillinase-resistant antibiotics.

The presence of fluorine, in particular, is a widely used strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates.[10]

Safety and Handling

While a specific safety data sheet (SDS) for 4-Chloro-2-fluoro-6-methoxybenzoic acid is not publicly available, general precautions for handling substituted benzoic acids and halogenated aromatic compounds should be followed. These typically include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[11][12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use in a well-ventilated area or under a chemical fume hood.[11][13]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][12]

In case of exposure, it is crucial to seek medical attention. Standard first-aid measures for chemical exposure should be followed.[12][14]

Conclusion

4-Chloro-2-fluoro-6-methoxybenzoic acid is a structurally intriguing molecule with considerable potential as a building block in medicinal chemistry and organic synthesis. Its unique substitution pattern offers a platform for the development of novel compounds with tailored biological activities and optimized physicochemical properties. While detailed experimental data for this specific compound remains to be broadly published, this guide provides a foundational understanding of its identity, potential synthesis, and likely properties based on established chemical principles and data from related structures. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted and could lead to the discovery of new therapeutic agents.

References

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. Crystal Growth & Design, 21(9), 4823–4836. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization. UCL Discovery. [Link]

-

Berziņš, A., Semjonova, A., Actiņš, A., & Salvalaglio, M. (2021). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. UCL Discovery. [Link]

-

Scott, J. A., & Scott, R. (1955). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 33(10), 1365–1373. [Link]

-

Fisher Scientific. (2015, February 10). SAFETY DATA SHEET: p-Anisic acid. Harper College. [Link]

-

PubChem. (n.d.). 4-Chloro-1-fluoro-2-methoxybenzene. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-3-methoxybenzoic acid. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Google Patents. (n.d.). CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.

- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

Al-Ostoot, F. H., Al-Ghamdi, M. A., & Al-Zahrani, F. M. (2020). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, 15(1), 100373. [Link]

-

Kumar, P., & Kumar, R. (2015). Significance of Fluorine in Medicinal Chemistry: A Review. Journal of Pharmaceutical and Scientific Innovation, 4(2), 79-83. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved January 19, 2026, from [Link]

Sources

- 1. 4-Chloro-2-fluoro-6-methoxy-benzoic acid | 1082042-25-8 [amp.chemicalbook.com]

- 2. 4-Chloro-2-fluoro-6-methoxy-benzoic acid CAS#: 1082042-25-8 [chemicalbook.com]

- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 4. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 5. innospk.com [innospk.com]

- 6. UCL Discovery - Down for Maintenance [discovery.ucl.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemimpex.com [chemimpex.com]

- 10. ajrconline.org [ajrconline.org]

- 11. dept.harpercollege.edu [dept.harpercollege.edu]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

In-depth Technical Guide: Spectral Data (NMR, IR, MS) for 4-Chloro-2-fluoro-6-methoxybenzoic acid

A comprehensive analysis of the spectral data for 4-Chloro-2-fluoro-6-methoxybenzoic acid is currently unavailable due to the lack of publicly accessible experimental spectra (NMR, IR, MS) for this specific compound.

Extensive searches of chemical databases and scientific literature did not yield any reported experimental spectral data for 4-Chloro-2-fluoro-6-methoxybenzoic acid. While data for structurally related compounds is available, providing a technical guide based on these analogs would not meet the specific requirements of the topic and could be misleading for researchers and scientists in drug development.

For a compound of interest in pharmaceutical and agrochemical research, the precise spectral characterization is crucial for confirming its identity, purity, and structure. Without experimental data, any interpretation would be purely theoretical and would not meet the standards of a technical guide intended for a scientific audience.

While we cannot provide a detailed analysis for the requested compound, we can outline the general principles and expected spectral features based on the analysis of similar substituted benzoic acids. This information can serve as a preliminary guide for researchers who may synthesize this compound in the future.

I. Predicted Spectral Characteristics

The following sections detail the expected spectral characteristics for 4-Chloro-2-fluoro-6-methoxybenzoic acid based on the known effects of its constituent functional groups on a benzene ring.

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For 4-Chloro-2-fluoro-6-methoxybenzoic acid, both ¹H and ¹³C NMR would provide critical information.

-

¹H NMR (Proton NMR):

-

Aromatic Protons: The benzene ring has two remaining protons. Their chemical shifts would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups, and the electron-donating effect of the methoxy group. We would expect two distinct signals in the aromatic region (typically 6.5-8.5 ppm), likely appearing as doublets or doublet of doublets due to coupling with each other and potentially with the fluorine atom. The proton ortho to the fluorine would show a characteristic doublet splitting.

-

Methoxy Protons: A singlet corresponding to the three protons of the methoxy group (-OCH₃) would be expected, typically in the range of 3.8-4.2 ppm.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxylic acid (-COOH) would likely appear far downfield, typically above 10 ppm, and its position can be concentration-dependent and may exchange with D₂O.

-

-

¹³C NMR (Carbon NMR):

-

Aromatic Carbons: Six distinct signals would be expected for the six carbons of the benzene ring. The carbon attached to the fluorine atom would exhibit a large coupling constant (¹JC-F). The chemical shifts would be predictable based on substituent effects.

-

Carbonyl Carbon: The carbon of the carboxylic acid group would appear in the downfield region of the spectrum, typically between 165-175 ppm.

-

Methoxy Carbon: The carbon of the methoxy group would be found in the upfield region, typically around 55-65 ppm.

-

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-2-fluoro-6-methoxybenzoic acid would be expected to show the following characteristic absorption bands:

-

O-H Stretch: A very broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydrogen-bonded hydroxyl group of the carboxylic acid.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C-O Stretch: Bands in the 1200-1300 cm⁻¹ region for the C-O stretching of the carboxylic acid and the methoxy group.

-

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

-

C-F Stretch: A strong band in the 1000-1400 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the molecule (C₈H₆ClFO₃). Due to the presence of chlorine, there would be a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

-

Fragmentation Pattern: Common fragmentation pathways for benzoic acids include the loss of -OH, -COOH, and subsequent fragmentations of the aromatic ring. The presence of the chloro, fluoro, and methoxy substituents would influence the fragmentation pattern, leading to characteristic fragment ions.

II. Experimental Protocols

Should a researcher synthesize 4-Chloro-2-fluoro-6-methoxybenzoic acid, the following general protocols for spectral analysis would be applicable.

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte peaks.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal or a pure KBr pellet before scanning the sample.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for LC-MS, while Electron Ionization (EI) is standard for GC-MS.

-

Mass Analysis: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is recommended to determine the accurate mass and elemental composition.

III. Visualization

The following diagrams illustrate the molecular structure and a conceptual workflow for its analysis.

Caption: Molecular structure of 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Caption: General workflow for the synthesis and spectral analysis of a chemical compound.

IV. Conclusion for Researchers

While a detailed guide on the spectral data of 4-Chloro-2-fluoro-6-methoxybenzoic acid cannot be provided at this time, the predicted spectral features and general analytical protocols outlined above offer a foundational framework. Researchers who successfully synthesize this compound are encouraged to publish their findings, including detailed spectral data, to contribute to the collective knowledge of the scientific community.

References

As no direct spectral data for 4-Chloro-2-fluoro-6-methoxybenzoic acid was found, a list of references to specific data is not applicable. For general spectroscopic techniques and the interpretation of spectra for related compounds, researchers are encouraged to consult standard organic chemistry textbooks and spectroscopic databases.

The Untapped Therapeutic Potential of 4-Chloro-2-fluoro-6-methoxybenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Foreword: The Strategic Advantage of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzoic acid framework represents a "privileged scaffold"—a molecular architecture that is recurrently identified as a binder to a diverse array of biological targets. Its derivatives have been instrumental in the development of a wide spectrum of therapeutics.[1] This guide focuses on a particularly intriguing, yet underexplored, variant: the 4-Chloro-2-fluoro-6-methoxybenzoic acid core. The strategic placement of chloro, fluoro, and methoxy substituents on the phenyl ring presents a unique combination of electronic and steric properties that can be exploited for the rational design of novel therapeutic agents. The presence of halogens like chlorine and fluorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity. This document serves as a technical primer for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential biological activities of 4-Chloro-2-fluoro-6-methoxybenzoic acid derivatives and a strategic roadmap for their synthesis and evaluation.

Rationale for Exploration: Predicted Biological Activities

While direct experimental data on derivatives of 4-Chloro-2-fluoro-6-methoxybenzoic acid is nascent, a wealth of information on analogous substituted benzoic acids allows for well-founded postulations regarding their therapeutic potential. The interplay of the electron-withdrawing chloro and fluoro groups with the electron-donating methoxy group creates a unique electronic environment that can drive interactions with various biological targets.

Anticancer Potential

Benzoic acid derivatives are a cornerstone in the development of novel anticancer agents.[1][2] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation to the induction of apoptosis. For instance, certain benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors, a class of enzymes that are promising targets for cancer therapy.[3] The substitution pattern of 4-Chloro-2-fluoro-6-methoxybenzoic acid suggests that its derivatives could be tailored to interact with specific enzymatic active sites.

Anti-inflammatory Properties

Non-steroidal anti-inflammatory drugs (NSAIDs) represent a major class of therapeutics, and many possess a benzoic acid core. These compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes.[4] The structural motifs within 4-Chloro-2-fluoro-6-methoxybenzoic acid provide a foundation for designing novel anti-inflammatory agents. Derivatives of salicylic acid (2-hydroxybenzoic acid), for example, are well-known for their anti-inflammatory effects.[4] By creating amide or ester derivatives of our core molecule, it is plausible to develop compounds with significant anti-inflammatory activity.[5]

Antimicrobial Activity

The global challenge of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Substituted benzoic acid derivatives have a long history of use as antimicrobial agents.[6][7] The presence of a halogen, such as chlorine, is often associated with enhanced antimicrobial efficacy.[7] The combination of a chloro and a fluoro group in the 4-Chloro-2-fluoro-6-methoxybenzoic acid scaffold is a promising feature for the development of new antibacterial and antifungal agents.[8][9]

Strategic Synthesis of a Focused Derivative Library

The carboxylic acid group of 4-Chloro-2-fluoro-6-methoxybenzoic acid is the primary handle for synthetic modification. The creation of a focused library of amide and ester derivatives allows for a systematic exploration of the structure-activity relationship (SAR).

Synthesis of Amide Derivatives

A common and effective method for the synthesis of amide derivatives involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with a primary or secondary amine.

Protocol 1: Synthesis of Amide Derivatives

-

Acyl Chloride Formation: To a solution of 4-Chloro-2-fluoro-6-methoxybenzoic acid in an inert solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude 4-Chloro-2-fluoro-6-methoxybenzoyl chloride.

-

Amidation: Dissolve the crude acyl chloride in a fresh portion of inert solvent.

-

To this solution, add a solution of the desired primary or secondary amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Upon completion, wash the reaction mixture with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the desired amide derivative.

Synthesis of Ester Derivatives

Esterification can be achieved through several methods, with the Fischer-Speier esterification being a classic and reliable approach for many substrates.

Protocol 2: Fischer-Speier Esterification

-

Dissolve 4-Chloro-2-fluoro-6-methoxybenzoic acid in an excess of the desired alcohol.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).

-

Heat the reaction mixture to reflux for 4-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation to yield the desired ester derivative.

Caption: Synthetic workflow for generating amide and ester derivatives.

In Vitro Evaluation: A Tiered Screening Approach

A tiered approach to in vitro screening allows for the efficient identification of promising lead compounds while conserving resources.

Primary Screening: Assessing Broad Biological Activity

Initial screening should focus on identifying any significant biological activity across the three main areas of interest: anticancer, anti-inflammatory, and antimicrobial.

Table 1: Primary In Vitro Screening Assays

| Biological Activity | Assay | Description | Endpoint |

| Anticancer | MTT Assay | Measures cell viability and proliferation in cancer cell lines (e.g., MCF-7, HCT-116).[2] | IC₅₀ (50% inhibitory concentration) |

| Anti-inflammatory | COX Inhibition Assay | Measures the inhibition of COX-1 and COX-2 enzymes. | IC₅₀ |

| Antimicrobial | Broth Microdilution | Determines the minimum inhibitory concentration (MIC) against a panel of bacteria and fungi.[7] | MIC (µg/mL) |

Secondary Screening: Elucidating Mechanism of Action

Compounds that exhibit significant activity in the primary screens should be advanced to more specific assays to determine their mechanism of action.

Caption: A tiered approach for in vitro screening of derivatives.

Structure-Activity Relationship (SAR) Analysis: Guiding Lead Optimization

The data generated from the in vitro screening of the initial derivative library will be crucial for establishing a preliminary SAR.

Key SAR Questions to Address:

-

Impact of the Amide/Ester Linker: Does an amide or ester linkage confer greater activity?

-

Influence of Amine/Alcohol Substituents: How do the size, lipophilicity, and electronic properties of the substituents on the amine or alcohol affect activity? For instance, aromatic vs. aliphatic substituents.

-

Positional Isomerism: While the core scaffold is fixed, the substitution pattern on any appended aromatic rings can be varied to probe for optimal interactions with the biological target.

The presence of the methoxy group may influence the preferred conformation of the molecule and can act as a hydrogen bond acceptor.[10] The interplay between the electronic effects of the halogens and the methoxy group will be a key determinant of the observed biological activity.[11]

Conclusion and Future Directions

The 4-Chloro-2-fluoro-6-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents with potential anticancer, anti-inflammatory, and antimicrobial activities. The synthetic and screening strategies outlined in this guide provide a clear and logical path for the exploration of its derivatives. A systematic approach to library synthesis, tiered screening, and SAR analysis will be instrumental in unlocking the full therapeutic potential of this intriguing chemical scaffold. The insights gained from these studies will not only identify novel lead compounds but also contribute to a deeper understanding of the molecular determinants of biological activity in substituted benzoic acids.

References

- Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. (n.d.). Der Pharma Chemica.

-

Strafella, C., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PMC. [Link]

- Mehta, S., et al. (2014).

-

Pan, M. H., et al. (2016). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). PMC. [Link]

- Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine. (2023).

- Wang, M., et al. (2018).

- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenu

-

Kumar, A., et al. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. PubMed. [Link]

- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D

- Ntie-Kang, F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Pharmaceutical Chemistry.

-

Laha, S., et al. (2021). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships. MDPI. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (2023). MDPI. [Link]

-

da Silva, G. G., et al. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. [Link]

-

Yang, C. S., et al. (2011). Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia. PubMed. [Link]

- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. (2024). Frontiers in Chemistry.

- Structure Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. (n.d.). BenchChem.

- Structure Activity Rel

-

A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. (2022). PubMed. [Link]

- Dinesh, J. (2013). Analysis of Secondary Interactions and Structure-Activity-Relationship of Two Benzoic Acids. Acta Physica Polonica A.

Sources

- 1. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Benzoic acid derivatives, acetophenones, and anti-inflammatory constituents from Melicope semecarpifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antimicrobial activities of novel sorbic and benzoic acid amide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 11. A Structure-Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Scientist's Guide to Sourcing and Qualifying 4-Chloro-2-fluoro-6-methoxybenzoic Acid

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the integrity of starting materials is paramount. The reproducibility of experimental results, the success of multi-step syntheses, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API) are all contingent upon the quality of the initial building blocks. 4-Chloro-2-fluoro-6-methoxybenzoic acid (CAS No. 1082042-25-8) is a substituted aromatic carboxylic acid that represents a valuable scaffold for medicinal chemists. Its unique substitution pattern offers multiple points for synthetic diversification, making it an attractive intermediate.

However, sourcing specialized reagents like this requires more than a simple transaction. It demands a rigorous, evidence-based qualification process to mitigate risks associated with impurities, batch-to-batch variability, and supply chain instability. This guide provides a technical framework for researchers, scientists, and procurement specialists to identify, qualify, and verify commercial sources of 4-Chloro-2-fluoro-6-methoxybenzoic acid, ensuring a reliable supply of high-quality material for critical research and development programs. The principles and protocols outlined herein are designed to uphold the highest standards of scientific integrity and are broadly applicable to the procurement of any critical chemical reagent.

The Supplier Landscape and Initial Qualification

The first step in sourcing is to identify potential vendors. Suppliers for specialized chemicals can range from large, multinational manufacturers to smaller, niche custom synthesis labs. A thorough evaluation process is critical to establishing a reliable supply chain.

Identifying Potential Suppliers

A market survey using chemical sourcing platforms (e.g., ChemicalBook, PubChem) and direct searches of manufacturer catalogs can yield a list of potential suppliers. For 4-Chloro-2-fluoro-6-methoxybenzoic acid, some commercial suppliers include:

-

BLD Pharm[1]

-

ChemUniverse[2]

-

Angene Chemical[3]

-

Additional vendors may be found through platforms like ChemicalBook[4]

It is crucial to look beyond price and availability and to initiate a formal qualification process.

A Framework for Supplier Qualification

A multi-step approach is recommended to systematically evaluate and approve a new supplier. This process ensures that the supplier's quality systems and the product itself meet the stringent requirements of pharmaceutical research.[5][6] The goal is to move from a transactional relationship to a qualified partnership.

The causality behind this workflow is risk mitigation. By reviewing documentation first, a laboratory avoids the time and expense of testing a sample from a supplier who cannot provide adequate quality data. The final in-house verification is a non-negotiable step to confirm that the paper specifications translate to the physical material.[7]

Comparative Analysis of Commercial Specifications

When requesting documentation, a Certificate of Analysis (CoA) is the most critical document. It provides batch-specific data on purity and physical properties. The table below shows a representative comparison of specifications that should be evaluated.

| Parameter | Supplier A (Example) | Supplier B (Example) | Key Considerations |

| CAS Number | 1082042-25-8 | 1082042-25-8 | Must be correct. Be aware of isomers with similar names. |

| Purity (by HPLC) | ≥ 98.0% | ≥ 99.0% | Higher purity is generally preferred to minimize side reactions. |

| Appearance | White to Off-White Powder | White Crystalline Solid | Consistency in appearance can be an initial indicator of purity. |

| Identity (¹H NMR) | Conforms to Structure | Conforms to Structure | Supplier should provide a spectrum or confirm conformity. |

| Melting Point | 145-150 °C | 147-149 °C | A narrow melting point range often suggests higher purity. |

| Solvent Residue | Not Specified | < 0.5% (by GC) | Critical for subsequent reactions sensitive to residual solvents. |

Note: This table is for illustrative purposes. Researchers must obtain actual, lot-specific CoAs from their chosen suppliers for a true comparison.

In-House Verification: The Self-Validating System

The cornerstone of a robust procurement system is the principle of "trust, but verify."[6] Regardless of the supplier's reputation or the data provided on the CoA, in-house analytical testing is essential to validate the identity, purity, and integrity of the received material.[7][8] This step creates a self-validating system where every critical raw material is confirmed before use.

Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the received material matches that of 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the material into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Ensure the solvent choice is appropriate for the compound's solubility and does not have signals that overlap with key protons.

-

Dissolution: Cap the tube and gently invert or vortex until the sample is fully dissolved.

-

Acquisition: Acquire a proton NMR spectrum on a calibrated spectrometer (e.g., 400 MHz).

-

Data Analysis: Process the spectrum and compare the chemical shifts, splitting patterns, and integrations to the expected structure.

-

Expected Signals:

-

Carboxylic Acid (COOH): A broad singlet, typically > 10 ppm (highly dependent on solvent and concentration).

-

Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. 6.8-7.5 ppm).

-

Methoxy Group (OCH₃): A sharp singlet integrating to 3 protons, typically around 3.8-4.0 ppm.

-

-

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the compound by separating it from potential impurities and byproducts.

Methodology:

-

Sample Preparation: Prepare a stock solution of the material at approximately 1 mg/mL in a suitable solvent (e.g., Acetonitrile or a 50:50 mixture of Acetonitrile:Water). Further dilute as necessary to be within the linear range of the detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Acquisition: Inject the sample and run the gradient method.

-

Data Analysis: Integrate the resulting chromatogram. Calculate the area percent of the main peak relative to the total area of all peaks. A purity of >98% is typically required for research applications.

Best Practices for Handling and Storage

Proper handling and storage are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.[9][10]

-

Handling: Always handle 4-Chloro-2-fluoro-6-methoxybenzoic acid in a well-ventilated area or a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Minimize the generation of dust.[10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[10][12] The recommended storage condition is often at ambient temperature, but always follow the specific guidance provided by the supplier on the label or SDS.[13]

Conclusion

The successful integration of 4-Chloro-2-fluoro-6-methoxybenzoic acid into a research or development pipeline is critically dependent on a robust sourcing and qualification strategy. By moving beyond a simple purchasing mindset to one of rigorous scientific validation, researchers can ensure material quality, enhance experimental reproducibility, and mitigate programmatic risks. The implementation of a systematic supplier qualification workflow, coupled with mandatory in-house identity and purity verification, forms a self-validating system that upholds the integrity of the entire research and development process.

References

-

ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences. [Link]

-

GMP SOP. Overview of pharmaceutical quality control steps and implementations. [Link]

-

Pharmaceutical Information. (2024, May 2). SOP for Handling of Chemicals and Reagents. [Link]

-

PharmaState Academy. Important SOPs for Quality Control Department (Chemical section) in Pharmaceutical Industry. [Link]

-

New Jersey Department of Health. Benzoic Acid - Hazardous Substance Fact Sheet. [Link]

-

ChemSafety. (2026, January 12). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. [Link]

-

WayKen. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. [Link]

-

VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. [Link]

-

JustLong. (2024, February 19). Benzoic Acid: Storage, Transportation, and Pharmacopoeia Standards. [Link]

-

Angene Chemical. 4-chloro-2-fluoro-3-methoxybenzoic acid. [Link]

-

ChemUniverse. Order : 4-CHLORO-2-FLUORO-6-METHOXYBENZOIC ACID. [Link]

Sources

- 1. 1082042-25-8|4-Chloro-2-fluoro-6-methoxybenzoic acid|BLD Pharm [bldpharm.com]

- 2. Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. angenechemical.com [angenechemical.com]

- 4. 4-Chloro-2-fluoro-6-methoxy-benzoic acid | 1082042-25-8 [amp.chemicalbook.com]

- 5. reagent.co.uk [reagent.co.uk]

- 6. The Importance of Quality Control in Pharmaceutical Chemicals — Bell Chem [bellchem.com]

- 7. gmpsop.com [gmpsop.com]

- 8. pharmastate.academy [pharmastate.academy]

- 9. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | UK [sdsmanager.com]

- 10. ehs.com [ehs.com]

- 11. SDS of Benzoic Acid: Important Data and Information Collected – KHA Online-SDS Management [kha.com]

- 12. nj.gov [nj.gov]

- 13. SOP for Handling of Chemicals and Reagents [m-pharmainfo.com]

The Strategic Design of Bioactive Scaffolds: A Technical Guide to 4-Chloro-2-fluoro-6-methoxybenzoic Acid and Its Analogs

Introduction: The Benzoic Acid Core in Modern Drug Discovery

The benzoic acid scaffold is a cornerstone in medicinal chemistry, serving as a foundational structure for a vast array of therapeutic agents. Its prevalence stems from its ability to engage in key intermolecular interactions, such as hydrogen bonding and salt bridge formation, through its carboxylic acid moiety. Furthermore, the aromatic ring provides a versatile platform for synthetic modification, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties to optimize its pharmacological profile.[1] Benzoic acid derivatives have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]

This guide focuses on a specific, polysubstituted scaffold: 4-Chloro-2-fluoro-6-methoxybenzoic acid . This molecule is of particular interest due to the strategic placement of its functional groups. The interplay between the electron-withdrawing and lipophilic chlorine and fluorine atoms, and the electron-donating methoxy group, creates a unique electronic and conformational landscape.[3][4] Understanding the synthesis and structure-activity relationships (SAR) of this core and its analogs is crucial for developing novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing both theoretical insights and practical methodologies for exploring this promising chemical space.

Synthesis of the Core Scaffold and Its Analogs

Proposed Synthetic Pathway for 4-Chloro-2-fluoro-6-methoxybenzoic Acid

A potential route could start from a commercially available substituted toluene derivative, followed by oxidation. The choice of starting material is critical to direct the subsequent functionalization steps. A retrosynthetic analysis suggests that a key intermediate would be a correspondingly substituted toluene.

The following diagram illustrates a proposed multi-step synthesis:

Caption: Proposed synthetic workflow for 4-Chloro-2-fluoro-6-methoxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on similar transformations and should be optimized for specific laboratory conditions.

Step 1: Iodination of 1-Chloro-3-fluoro-5-methoxybenzene

-

To a solution of 1-chloro-3-fluoro-5-methoxybenzene in trifluoroacetic acid (TFA), add N-iodosuccinimide (NIS) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 1-chloro-3-fluoro-2-iodo-5-methoxybenzene.

Step 2: Borylation of 1-Chloro-3-fluoro-2-iodo-5-methoxybenzene

-

In a flask, combine 1-chloro-3-fluoro-2-iodo-5-methoxybenzene, bis(pinacolato)diboron, and potassium acetate.

-

Add a palladium catalyst (e.g., Pd(dppf)Cl2) and a suitable solvent like dioxane.

-

Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 8-12 hours.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the residue by chromatography to obtain the boronic ester intermediate.

Step 3: Suzuki Coupling with Methyl Iodide

-

Combine the boronic ester from the previous step, methyl iodide, and a palladium catalyst (e.g., Pd(PPh3)4) in a suitable solvent system (e.g., toluene/water).

-

Add a base such as sodium carbonate.

-

Heat the mixture under reflux for 6-10 hours.

-

After cooling, separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify by column chromatography to yield 1-chloro-3-fluoro-5-methoxy-2-methylbenzene.

Step 4: Oxidation to Carboxylic Acid This step is adapted from a known procedure for the oxidation of a substituted toluene.[5]

-

Dissolve 1-chloro-3-fluoro-5-methoxy-2-methylbenzene in acetic acid.

-

Add catalysts such as cobalt(II) acetate tetrahydrate and sodium bromide.

-

Heat the reaction to 130 °C under an oxygen atmosphere (e.g., 1.2 MPa).[5]

-

After 1.5-2 hours, cool the reaction and pour it into water.

-

Adjust the pH to 12-14 with solid sodium hydroxide to dissolve the carboxylic acid.

-

Wash the aqueous phase with a non-polar solvent like MTBE to remove unreacted starting material.

-

Acidify the aqueous phase to pH 1 with concentrated HCl to precipitate the product.

-

Filter the solid, wash with cold water, and dry to obtain 4-chloro-2-fluoro-6-methoxybenzoic acid.

Pharmacological Significance and Structure-Activity Relationships (SAR)

While direct biological data for 4-chloro-2-fluoro-6-methoxybenzoic acid is scarce, the extensive literature on related benzamide and benzoic acid derivatives allows for well-founded hypotheses regarding its potential therapeutic applications and SAR.

Potential Therapeutic Applications

-

Kinase Inhibition: Substituted benzamides are well-represented among kinase inhibitors. The core scaffold can be derivatized into amides that occupy the ATP-binding site of various kinases, which are often dysregulated in cancer.[8]

-

Antimicrobial Activity: Benzoic acid derivatives have a long history as antimicrobial agents. The specific halogen and methoxy substitutions on this core could lead to compounds with activity against resistant bacterial or fungal strains.[2][9]

-

Nuclear Receptor Modulation: Recent studies have identified chloro-fluoro-substituted aromatic compounds as modulators of nuclear receptors like PPARG, which are implicated in metabolic diseases and cancer.[10]

-

CNS Activity: Polysubstituted benzamides are known to interact with dopamine and serotonin receptors, suggesting potential applications as atypical antipsychotics.[11][12]

Structure-Activity Relationship Insights

The biological activity of analogs is highly dependent on the nature and position of substituents on the benzoic acid ring.

-

Role of Halogens (Chloro and Fluoro): The presence of chlorine and fluorine significantly impacts the molecule's properties.

-

Lipophilicity and Permeability: Halogens increase lipophilicity, which can enhance membrane permeability and oral bioavailability.

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.

-

Binding Interactions: Halogens can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to target proteins. The electron-withdrawing nature of both halogens also influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[3][4]

-

-

Role of the Methoxy Group: The methoxy group at the 6-position is an electron-donating group.

-

Electronic Effects: It can modulate the pKa of the carboxylic acid and influence the reactivity of the aromatic ring.

-

Steric Influence: Its position ortho to the carboxylic acid can enforce a specific conformation, which may be crucial for binding to a biological target.

-

-

The Carboxylic Acid Moiety: This group is often essential for activity, acting as a key hydrogen bond donor and acceptor or forming a salt bridge with basic residues in a protein's active site. Esterification to create prodrugs is a common strategy to improve cell permeability.

The following diagram illustrates how a derivative of this scaffold might interact with a generic kinase ATP-binding site:

Caption: Hypothetical binding mode of a benzamide analog in a kinase active site.

Case Study: Spirooxindole MDM2 Inhibitors

While not direct analogs of 4-chloro-2-fluoro-6-methoxybenzoic acid, the development of potent MDM2 inhibitors highlights the utility of the 3-chloro-2-fluorophenyl moiety, which is structurally related. In the discovery of AA-115/APG-115, a clinical-stage MDM2 inhibitor, a 4'-(3-chloro-2-fluorophenyl) group on the pyrrolidine core was found to be crucial for high binding affinity (Ki < 1 nM).[13] This fragment fits into a key hydrophobic pocket of the MDM2 protein, demonstrating the effectiveness of this specific halogen substitution pattern in optimizing protein-ligand interactions. This provides strong evidence that incorporating the 4-chloro-2-fluoro aromatic motif into other scaffolds is a promising strategy for drug design.

Data Summary: Illustrative SAR of Benzamide Analogs

The following table summarizes general SAR trends observed in various series of benzamide derivatives, which can be extrapolated to guide the design of novel analogs based on the 4-chloro-2-fluoro-6-methoxybenzoic acid core.

| Analog Structure (Core-CONH-R) | General SAR Observations | Potential Therapeutic Target | Reference |

| Core with small alkyl R-group | Primary amides often show different potency compared to secondary amides. Electron-rich, smaller substituents can be more potent. | Mycobacterium tuberculosis QcrB | [9] |

| Core with piperazine-containing R-group | The substitution pattern on the benzamide ring is critical for modulating receptor binding affinity (e.g., D2 vs. 5-HT2). | Dopamine/Serotonin Receptors | [11][12] |

| Core with sulfonamide-containing R-group | Substituents on both the benzamide and sulfonamide portions significantly influence potency and selectivity against enzyme isoforms. | Nucleoside Triphosphate Diphosphohydrolases (NTPDases) | |

| Core with purine-containing R-group | Can act as either ATP-competitive (Type 1) or allosteric (Type 2) inhibitors depending on the linker and substituents. | Protein Kinases (e.g., PDGFR) | [8] |

Future Perspectives and Conclusion

The 4-chloro-2-fluoro-6-methoxybenzoic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The strategic combination of halogen and methoxy substituents provides a unique chemical toolset to modulate the physicochemical and pharmacological properties of resulting analogs.

Future research in this area should focus on:

-

Efficient Synthesis: Developing and optimizing a reliable, scalable synthetic route to the core molecule and its key intermediates.

-

Library Synthesis: Creating a diverse library of analogs, primarily by modifying the carboxylic acid into various amides and esters, to probe different biological targets.

-

Target Identification: Screening this library against a broad range of targets, including kinases, nuclear receptors, and CNS receptors, to identify novel activities.

-

Computational Modeling: Using in silico tools to predict binding modes and guide the rational design of next-generation analogs with improved potency and selectivity.

By leveraging the principles of medicinal chemistry and the insights from related compound series, the exploration of 4-chloro-2-fluoro-6-methoxybenzoic acid and its derivatives holds significant potential for the discovery of new drugs to address unmet medical needs.

References

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Cinnamic Acid Derivatives with 4-Chloro-2-mercaptobenzenesulfonamide Moiety against Clinical HLAR and VRE Enterococcus spp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. ajrconline.org [ajrconline.org]

- 5. 4-Chloro-2-fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]

- 7. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 8. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Discovery and characterization of orally bioavailable 4-chloro-6-fluoroisophthalamides as covalent PPARG inverse-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of 4-Chloro-2-fluoro-6-methoxybenzoic Acid in Modern Organic Synthesis: A Guide for Researchers

In the landscape of contemporary organic synthesis, the strategic incorporation of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 4-Chloro-2-fluoro-6-methoxybenzoic acid emerges as a versatile scaffold, offering a unique combination of steric and electronic properties that can be exploited in the synthesis of novel pharmaceutical agents and advanced materials. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: Unveiling the Potential of a Multifunctional Reagent

4-Chloro-2-fluoro-6-methoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its utility in organic synthesis is derived from the distinct reactivity conferred by its substituents:

-

Carboxylic Acid: This functional group serves as a versatile handle for a wide array of chemical transformations, including amide bond formation, esterification, and conversion to other functional groups.

-

Chloro and Fluoro Substituents: The presence of these halogens on the aromatic ring provides opportunities for cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The fluorine atom, in particular, can modulate the physicochemical properties of the final molecule, including its lipophilicity and metabolic stability.

-

Methoxy Group: This electron-donating group can influence the regioselectivity of electrophilic aromatic substitution reactions and can be a precursor for a hydroxyl group, offering another point for diversification.

The strategic arrangement of these functional groups makes 4-Chloro-2-fluoro-6-methoxybenzoic acid a valuable intermediate in the synthesis of complex molecules, particularly in the development of new therapeutic agents.

Core Applications in Synthetic Chemistry

The primary application of 4-Chloro-2-fluoro-6-methoxybenzoic acid lies in its role as a key building block for constructing more complex molecular frameworks. Its utility can be broadly categorized into two main areas: derivatization of the carboxylic acid and modification of the aromatic ring.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety is readily converted into amides, a functional group prevalent in many pharmaceuticals. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with a primary or secondary amine.

Application Note 1: Synthesis of Novel Amide Derivatives

Objective: To leverage the carboxylic acid functionality of 4-Chloro-2-fluoro-6-methoxybenzoic acid for the synthesis of a library of amide derivatives for biological screening.

Rationale: The formation of an amide bond is a robust and well-established reaction in organic synthesis. By coupling 4-Chloro-2-fluoro-6-methoxybenzoic acid with a diverse range of amines, a variety of compounds with potentially unique biological activities can be generated. The choice of coupling reagent is critical to ensure high yields and minimize side reactions. Reagents such as thionyl chloride for the formation of the acid chloride, or peptide coupling reagents like HATU or HOBt/EDC, offer reliable methods for amide synthesis.

Protocol 1: Synthesis of N-Benzyl-4-chloro-2-fluoro-6-methoxybenzamide

Materials:

-

4-Chloro-2-fluoro-6-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine

-

Triethylamine (TEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Standard glassware for organic synthesis

Procedure:

-

Acid Chloride Formation:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add thionyl chloride (1.2 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-chloro-2-fluoro-6-methoxybenzoyl chloride is used in the next step without further purification.

-

-

Amide Coupling:

-

Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Add the amine solution dropwise to the cooled acid chloride solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

-

Work-up and Purification:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4-chloro-2-fluoro-6-methoxybenzamide.

-

Workflow for Amide Synthesis

Application Notes and Protocols: 4-Chloro-2-fluoro-6-methoxybenzoic Acid as a Strategic Building Block in Medicinal Chemistry

Introduction: A Designer Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, success is often dictated by the strategic design of molecular building blocks. 4-Chloro-2-fluoro-6-methoxybenzoic acid is a prime example of such a "designer" intermediate, engineered to impart a unique combination of electronic, steric, and metabolic properties to a final drug candidate. Its utility is not merely as a scaffold, but as an active contributor to the pharmacodynamic and pharmacokinetic profile of a molecule.

The strategic trifecta of substituents—an ortho-fluoro, an ortho-methoxy, and a para-chloro group—creates a highly functionalized and sterically constrained aromatic system. This specific arrangement is particularly valuable in the synthesis of targeted therapeutics, such as kinase inhibitors, where precise conformational control and metabolic stability are paramount for efficacy and safety. This guide provides an in-depth analysis of the rationale behind its use, key application protocols, and the expert insights necessary for its successful integration into drug discovery workflows.

Physicochemical Properties & Safety Data

A solid understanding of a reagent's properties is the foundation of its effective and safe use in the laboratory.

| Property | Value | Reference |

| CAS Number | 1082042-25-8 | [1] |

| Molecular Formula | C₈H₆ClFO₃ | [1] |

| Molecular Weight | 204.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | (Typical) |

| Melting Point | Not widely reported; expected >150°C | (Inferred) |

| Solubility | Soluble in polar organic solvents (DMF, DMSO, MeOH) | (Typical) |

Safety & Handling: Researchers must consult the full Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Medicinal Chemistry Rationale: The Strategic Advantage of the Substitution Pattern

The specific placement of the fluoro, methoxy, and chloro groups is a deliberate design choice that addresses several key challenges in drug development. Each substituent plays a distinct and often synergistic role.

-

The ortho-Fluoro Group: The presence of fluorine is a well-established strategy in medicinal chemistry. Positioned ortho to the carboxylic acid, it exerts a powerful inductive effect, increasing the acidity of the carboxyl group. This modulation of pKa can be critical for optimizing interactions with target proteins. Furthermore, the C-F bond is exceptionally stable, making this position resistant to metabolic oxidation, a common deactivation pathway for aromatic rings.

-

The ortho-Methoxy Group: The methoxy group at the second ortho position introduces significant steric bulk. This has a profound conformational effect, forcing the plane of the carboxylic acid (and any subsequent amide bond) to twist out of the plane of the benzene ring. This fixed, non-planar conformation can be crucial for fitting into the complex three-dimensional pockets of enzymes like kinases. While the methoxy group can be a site for O-demethylation, its placement between two other substituents can provide a degree of steric shielding, improving metabolic stability.[2]

-

The para-Chloro Group: The chlorine atom at the para position serves two main purposes. First, it is a lipophilic substituent that can form favorable hydrophobic or halogen-bond interactions within a protein's binding site, often enhancing potency. Second, it provides a valuable synthetic handle for late-stage functionalization. While less reactive than a bromo or iodo substituent, the C-Cl bond can be activated for carbon-carbon bond formation via advanced cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

The interplay of these groups provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.

Caption: Influence of substituents on molecular properties.

Application Focus: Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP pocket, often forming key hydrogen bonds with the "hinge" region of the enzyme. The efficacy of these inhibitors frequently depends on adopting a specific, often non-planar, conformation.

The steric clash between the ortho-fluoro and ortho-methoxy groups of the title compound makes it an ideal precursor for scaffolds requiring a twisted amide bond. This pre-organized conformation can reduce the entropic penalty of binding, leading to higher affinity and potency.

Caption: General synthetic workflow to a final API.

Key Synthetic Protocols

The significant steric hindrance around the carboxylic acid moiety necessitates robust and carefully selected reaction conditions. Standard amide coupling conditions may prove sluggish or ineffective.

Protocol 1: Amide Bond Formation with a Sterically Hindered Acid

This protocol is designed to overcome the steric challenge posed by the two ortho substituents. The use of a uronium-based coupling reagent like HATU is often effective in these cases.

Objective: To couple 4-Chloro-2-fluoro-6-methoxybenzoic acid with a representative amine (e.g., aniline) to form the corresponding amide.

Materials:

-

4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq)

-

Aniline (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Chloro-2-fluoro-6-methoxybenzoic acid (1.0 eq) and HATU (1.2 eq).

-

Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the acid).

-

Stir the solution at room temperature for 5 minutes.

-

Add DIPEA (3.0 eq) to the mixture and stir for another 10 minutes. The solution should be homogeneous. This step generates the activated HOBt ester in situ.

-

Add the amine partner (e.g., aniline, 1.1 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

-

Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.

Causality and Trustworthiness:

-

Why HATU? HATU is highly effective for coupling sterically hindered acids and electron-deficient amines because it rapidly forms a highly reactive activated ester, minimizing side reactions.

-

Why DIPEA? DIPEA is a non-nucleophilic base that scavenges the HCl produced without interfering with the coupling reagents. A tertiary amine base is essential for the reaction to proceed.

-

Self-Validation: The progress of the reaction can be unequivocally validated by LC-MS, observing the consumption of the starting acid (m/z 203.58 [M-H]⁻) and the appearance of the product peak (e.g., with aniline, m/z 279.7 [M+H]⁺).

Protocol 2: Suzuki-Miyaura Cross-Coupling of the para-Chloro Group

To leverage the chloro substituent as a synthetic handle, specialized catalyst systems are required to overcome the high bond energy of the C-Cl bond compared to C-Br or C-I bonds. This protocol provides a general method using a modern palladium catalyst system.

Objective: To couple a derivative of the title compound (e.g., the methyl ester) with a boronic acid.

Materials:

-

Methyl 4-chloro-2-fluoro-6-methoxybenzoate (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 eq, 2 mol%)

-